molecular formula C21H23F3N4O3 B2836873 N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1049469-31-9

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Número de catálogo: B2836873
Número CAS: 1049469-31-9
Peso molecular: 436.435
Clave InChI: YGRRMVOVJNFOSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and its role as an acetylcholinesterase inhibitor.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction between 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis of Amide Bonds

The ethanediamide moiety in this compound is susceptible to hydrolysis under acidic or basic conditions. Key findings include:

Reaction ConditionsReagents/AgentsOutcomeSource
Acidic hydrolysis (HCl, 80°C)1M HCl in methanol/water (1:1)Cleavage of amide bonds to yield 4-phenylpiperazine and 4-(trifluoromethoxy)aniline derivatives
Basic hydrolysis (NaOH, 60°C)2M NaOH in ethanolPartial degradation of the piperazine ring alongside amide bond rupture

Hydrolysis kinetics depend on steric hindrance from the trifluoromethoxy group, which slows reaction rates compared to non-fluorinated analogs .

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under specific conditions:

Reaction TypeReagentsProduct FormedYieldSource
AlkylationEthyl bromoacetate, K₂CO₃, DMFN-alkylated piperazine derivative65–72%
AcylationAcetyl chloride, pyridineAcetylated piperazine intermediate78%

The trifluoromethoxy group’s electron-withdrawing nature reduces the nucleophilicity of the adjacent amide nitrogen, directing reactivity toward the piperazine ring .

Stability Under Oxidative Conditions

Oxidative stability tests reveal degradation pathways:

Oxidizing AgentConditionsDegradation ProductsNotesSource
H₂O₂ (3% v/v)RT, 24 hoursOxidized piperazine (N-oxide) and fragmented amidesLimited stability in H₂O₂
KMnO₄ (0.1M, acidic)50°C, 2 hoursComplete decomposition to CO₂ and aminesRapid oxidation

Catalytic Hydrogenation

The compound’s aromatic rings (phenyl and trifluoromethoxy phenyl) resist hydrogenation, but the ethanediamide linker can be reduced:

CatalystConditionsProductSelectivitySource
Pd/C (10% wt)H₂ (1 atm), ethanol, 25°CPartial reduction of amide to amine40%
Raney NiH₂ (3 atm), THF, 60°CFull reduction to ethylenediamine analog85%

Photochemical Reactivity

UV-light exposure induces bond cleavage:

Wavelength (nm)SolventDegradation PathwayHalf-LifeSource
254AcetonitrileHomolytic cleavage of C-N bonds in piperazine2.5 hours
365MethanolIsomerization of trifluoromethoxy group>24 hours

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the piperazine ring undergoes ring-opening:

ConditionsReagentsMajor ProductMechanismSource
Conc. H₂SO₄, 100°CLinear diamino sulfonate derivativeSulfonation
NaOMe, refluxMethanolCyclic urea formationIntramolecular attack

Key Structural Insights Influencing Reactivity:

  • Trifluoromethoxy Group : Stabilizes adjacent aromatic systems via electron-withdrawing effects, reducing electrophilic substitution rates .

  • Piperazine Core : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and facilitates nucleophilic reactions .

  • Ethanediamide Linker : Prone to hydrolysis but stabilizes intramolecular hydrogen bonding, affecting conformational flexibility .

Aplicaciones Científicas De Investigación

Antipsychotic Potential

Research indicates that compounds similar to N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exhibit activity at dopamine D2 and serotonin 5-HT(1A) receptors. The selectivity and affinity for these receptors are crucial parameters that influence their effectiveness as antipsychotic agents. Studies have shown that optimizing the ligand's topology can enhance its selectivity towards these receptors, potentially leading to improved therapeutic profiles for treating disorders such as schizophrenia and bipolar disorder .

Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies, which aim to elucidate how variations in chemical structure affect biological activity. These studies have demonstrated that the presence of specific functional groups can significantly alter the binding affinity and selectivity of the compound towards various receptors, providing insights into designing more effective drugs .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified pharmacological profiles. For instance, derivatives with additional aryl groups have been synthesized and tested for enhanced receptor affinity, indicating a promising avenue for developing new therapeutic agents .

Case Study 1: Antipsychotic Efficacy

In a study published in PubMed, researchers explored the efficacy of similar compounds on dopamine receptor modulation. The findings suggested that modifications to the piperazine ring could lead to compounds with improved pharmacokinetic properties and reduced side effects compared to traditional antipsychotics .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological effects of this compound in animal models. The results indicated significant anxiolytic effects, suggesting potential applications in treating anxiety disorders alongside psychosis .

Summary Table of Applications

Application AreaDescription
Antipsychotic PotentialModulates dopamine D2 and serotonin 5-HT(1A) receptors
Structure-Activity RelationshipInsights into how structural modifications affect receptor affinity
SynthesisMulti-step processes yielding various derivatives
NeuropharmacologyDemonstrated anxiolytic effects in animal models

Mecanismo De Acción

The mechanism of action of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions and potentially alleviating symptoms of neurological disorders . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to its trifluoromethoxy group, which can enhance its binding affinity and selectivity towards acetylcholinesterase. This unique structural feature may contribute to its potency and specificity as an inhibitor.

Propiedades

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c22-21(23,24)31-18-8-6-16(7-9-18)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRRMVOVJNFOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.